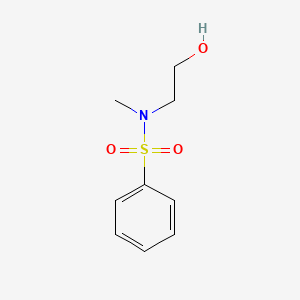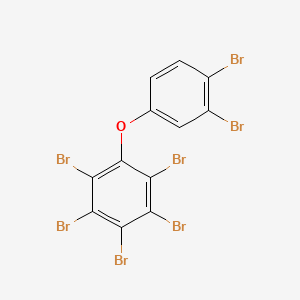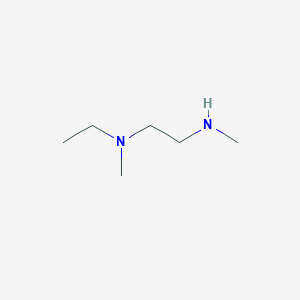
N-(2-hydroxyethyl)-N-methylbenzenesulfonamide
Übersicht
Beschreibung
N-(2-hydroxyethyl)-N-methylbenzenesulfonamide (HEMBS) is a synthetic sulfonamide compound with a wide range of applications in the research and development of new drugs and materials. HEMBS has been used in a variety of laboratory experiments, and its biochemical and physiological effects have been studied extensively.
Wissenschaftliche Forschungsanwendungen
CO2 Capture
Derivatives of this compound class have been studied for their ability to capture CO2 from industrial emissions, a process known as amine scrubbing .
Flotation Agents
In mineral processing, related compounds have been synthesized and employed as flotation agents to separate valuable minerals from non-valuable minerals through a process called reverse flotation .
Zukünftige Richtungen
: Idris Mohamed Saeed, Shaukat Ali Mazari, Peter Alaba, Brahim Si Ali, Badrul Mohamed Jan, Wan Jeffrey Basirun, Yahaya Muhammad Sani, Sabzoi Nizzamuddin & Nabisab Mujawar Mubarak. “A review of gas chromatographic techniques for identification of aqueous amine degradation products in carbonated environments.” Environmental Science and Pollution Research, Volume 28, pages 6324–6348, 2021. Link
: “Extending the chemical product tree: a novel value chain for the …” Green Chemistry, 2019. Link
: “Synthesis, characterisation and evaluation of hyperbranched N -(2 …” Biomaterials Science, 2022. Link
Wirkmechanismus
Target of Action
N-(2-hydroxyethyl)-N-methylbenzenesulfonamide, also known as Palmitoylethanolamide (PEA), is an endogenous fatty acid amide . The primary targets of PEA are the peroxisome proliferator-activated receptor alpha (PPAR-α) and cannabinoid-like G-coupled receptors GPR55 and GPR119 .
Mode of Action
PEA exerts a variety of biological effects, some related to chronic inflammation and pain . It binds to a nuclear receptor, through which it exerts these effects . The presence of PEA enhances anandamide activity by an "entourage effect" .
Biochemical Pathways
PEA is involved in the regulation of several biochemical pathways. It attenuates lipopolysaccharide-stimulated pro-inflammatory responses by suppressing TLR4-mediated NF-κB signaling pathways . It also has been shown to have anti-inflammatory, anti-nociceptive, neuroprotective, and anticonvulsant properties .
Pharmacokinetics
HEP was administered orally to volunteers, and the experimental data correlated with a two-compartment pharmacokinetic model . The radioactivity was excreted preferentially by the faecal route (about 65% of the dose administered in the 0–72 h collection interval). Urinary excretion accounted for about 30% of the dose and occurred very rapidly .
Result of Action
The molecular and cellular effects of PEA’s action include the attenuation of pro-inflammatory responses and the enhancement of anandamide activity . It has been shown to have anti-inflammatory, anti-nociceptive, neuroprotective, and anticonvulsant properties .
Action Environment
It is known that the presence of pea enhances anandamide activity
Eigenschaften
IUPAC Name |
N-(2-hydroxyethyl)-N-methylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3S/c1-10(7-8-11)14(12,13)9-5-3-2-4-6-9/h2-6,11H,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXWCWODYFUWWJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)S(=O)(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80564837 | |
| Record name | N-(2-Hydroxyethyl)-N-methylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80564837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxyethyl)-N-methylbenzenesulfonamide | |
CAS RN |
59724-60-6 | |
| Record name | N-(2-Hydroxyethyl)-N-methylbenzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59724-60-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-Hydroxyethyl)-N-methylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80564837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![7-Trifluoromethyl-benzo[d]isoxazol-3-ylamine](/img/structure/B1354820.png)



![Benzyl ((3aS,4R,6S,6aR)-6-hydroxy-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)carbamate](/img/structure/B1354831.png)




